molecular formula C10H23N4OPS B12898816 O-Ethyl dipiperazin-1-ylphosphinothioate CAS No. 61644-91-5

O-Ethyl dipiperazin-1-ylphosphinothioate

Cat. No.: B12898816
CAS No.: 61644-91-5
M. Wt: 278.36 g/mol
InChI Key: LMXMBUZAFFLDPM-UHFFFAOYSA-N
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Description

O-Ethyl di(piperazin-1-yl)phosphinothioate is a chemical compound with the molecular formula C10H23N4OPS It is known for its unique structure, which includes a phosphinothioate group bonded to two piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl di(piperazin-1-yl)phosphinothioate typically involves the reaction of piperazine derivatives with phosphinothioate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for O-Ethyl di(piperazin-1-yl)phosphinothioate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl di(piperazin-1-yl)phosphinothioate can undergo various chemical reactions, including:

    Oxidation: The phosphinothioate group can be oxidized to form phosphine oxide derivatives.

    Reduction: Reduction reactions can convert the phosphinothioate group to phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine rings can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of O-Ethyl di(piperazin-1-yl)phosphinothioate can yield phosphine oxide derivatives, while reduction can produce phosphine compounds.

Scientific Research Applications

O-Ethyl di(piperazin-1-yl)phosphinothioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-Ethyl di(piperazin-1-yl)phosphinothioate involves its interaction with molecular targets through its phosphinothioate and piperazine groups. These interactions can modulate various biochemical pathways, although specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O-Ethyl di(piperazin-1-yl)phosphinothioate include other piperazine derivatives and phosphinothioate compounds. Examples include:

  • Piperazine
  • Phosphinothioic acid derivatives
  • N-substituted piperazines

Uniqueness

O-Ethyl di(piperazin-1-yl)phosphinothioate is unique due to its dual piperazine rings bonded to a phosphinothioate group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

61644-91-5

Molecular Formula

C10H23N4OPS

Molecular Weight

278.36 g/mol

IUPAC Name

ethoxy-di(piperazin-1-yl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H23N4OPS/c1-2-15-16(17,13-7-3-11-4-8-13)14-9-5-12-6-10-14/h11-12H,2-10H2,1H3

InChI Key

LMXMBUZAFFLDPM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(N1CCNCC1)N2CCNCC2

Origin of Product

United States

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